1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one
Description
BenchChem offers high-quality 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]-4,6-dimethylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2/c1-20-14-15-27-26(16-20)28(23-10-6-4-7-11-23)29(24-12-8-5-9-13-24)33(27)19-25(34)18-32-22(3)17-21(2)31-30(32)35/h4-17,25,34H,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUHTGMBIFESBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=CC(=NC5=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.54 g/mol. The structure features a pyrimidine core substituted with a hydroxypropyl group linked to a diphenylindole moiety. This unique arrangement suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Anticancer Activity : Many indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Compounds containing pyrimidine rings are known for their antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways.
The biological activity of 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound may promote cell death in malignant cells.
Case Studies and Research Findings
Several studies have investigated compounds related to 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one:
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Studies : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Antiviral Activity : Research indicated that certain derivatives displayed potent antiviral effects against hepatitis C virus (HCV), with an IC50 value of 6.7 µM, suggesting potential for development as antiviral agents.
- Antimicrobial Efficacy : A derivative was tested against common bacterial strains, showing effective inhibition at concentrations as low as 15 µg/mL, indicating its potential as an antimicrobial agent.
Scientific Research Applications
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of the compound exhibit notable anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute (NCI) protocols were employed to assess its efficacy, revealing a significant mean growth inhibition rate across multiple tumor types .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Experimental assays indicated that the compound could effectively scavenge free radicals, contributing to its potential therapeutic benefits .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized product .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
